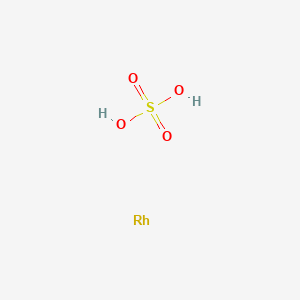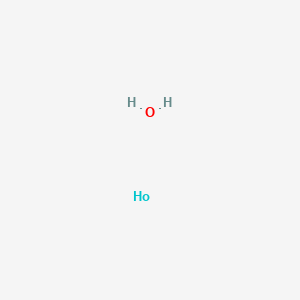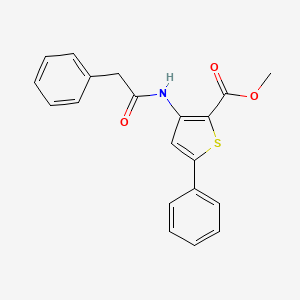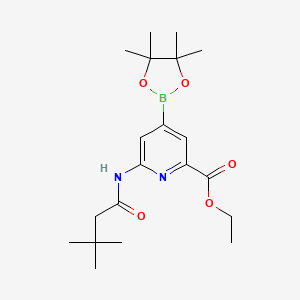![molecular formula C19H25NO4 B12344605 1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate](/img/structure/B12344605.png)
1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is a spirocyclic compound that belongs to the class of spiroindoles. Spiroindoles are known for their unique three-dimensional structures, which make them valuable in drug design and synthesis. These compounds have shown significant bioactivity against various diseases, including cancer and microbial infections .
Méthodes De Préparation
The synthesis of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with cyclopentanone under acidic conditions to form the spirocyclic structure. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other spirocyclic compounds and heterocycles.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Due to its bioactivity, it is being studied for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is unique due to its specific spirocyclic structure and functional groups. Similar compounds include:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
Horsfiline and Mitraphylline: These spiroindoles have shown potential pharmaceutical activity against various diseases
Propriétés
Formule moléculaire |
C19H25NO4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-methyl spiro[2H-indole-3,1'-cyclopentane]-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-12-19(9-5-6-10-19)14-11-13(16(21)23-4)7-8-15(14)20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Clé InChI |
HCBDRDUEEKUBFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)



![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12344567.png)

![N-[(4-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344594.png)
![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
